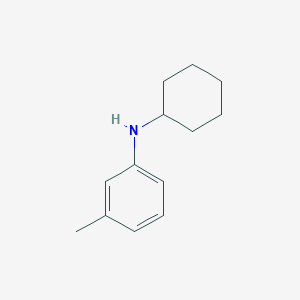

N-cyclohexyl-3-methylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

N-cyclohexyl-3-methylaniline |

InChI |

InChI=1S/C13H19N/c1-11-6-5-9-13(10-11)14-12-7-3-2-4-8-12/h5-6,9-10,12,14H,2-4,7-8H2,1H3 |

InChI Key |

MFYOHQBTTUJENW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC2CCCCC2 |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and molecular weight of N-cyclohexyl-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of N-cyclohexyl-3-methylaniline, a secondary amine of interest in various chemical and pharmaceutical research fields. Its unique structure, combining both aliphatic and aromatic features, makes it a versatile building block in organic synthesis.

Core Molecular Attributes

This compound is characterized by a molecular formula of C13H19N.[1] Its structure consists of a cyclohexyl group and a 3-methylaniline group bonded through a nitrogen atom.

Table 1: Key Molecular Identifiers and Properties

| Property | Value | Source |

| Molecular Formula | C13H19N | BLD Pharm[1] |

| Molecular Weight | 189.30 g/mol | BLD Pharm[1] |

| CAS Number | 65021-67-2 | BLD Pharm[1] |

| SMILES Code | CC1=CC(NC2CCCCC2)=CC=C1 | BLD Pharm[1] |

The molecular weight of 189.30 g/mol is a fundamental physical property, crucial for stoichiometric calculations in synthesis and for analytical characterization.[1]

Structural Elucidation

The chemical structure of this compound is key to understanding its reactivity and potential applications. The presence of the secondary amine linkage, the aromatic ring, and the aliphatic cyclohexyl ring gives rise to its distinct chemical behavior.

Caption: 2D Chemical Structure of this compound.

Synthesis and Reactivity Insights

While a detailed experimental protocol is beyond the scope of this initial guide, the synthesis of this compound typically involves the reductive amination of 3-methylaniline with cyclohexanone or the N-alkylation of 3-methylaniline with a cyclohexyl halide. The choice of synthetic route can influence yield and purity, and is a critical consideration for any research application.

The reactivity of this compound is governed by the nucleophilicity of the secondary amine and the electrophilic substitution potential of the aromatic ring. The methyl group on the aniline ring exerts a weak activating, ortho-, para-directing effect on electrophilic aromatic substitution, though this is sterically hindered by the bulky cyclohexyl group.

Potential Applications

The structural motifs within this compound suggest its utility as an intermediate in the synthesis of more complex molecules. Its potential applications could span:

-

Pharmaceuticals: As a scaffold for the development of novel therapeutic agents. The secondary amine and aromatic ring are common features in many biologically active compounds.

-

Agrochemicals: As a precursor to herbicides, pesticides, or plant growth regulators.

-

Materials Science: In the synthesis of polymers, dyes, or other functional organic materials.

Further research and development are necessary to fully explore the potential of this compound in these and other areas.

References

Sources

Technical Identification & Application Profile: N-Cyclohexyl-3-methylaniline

[1]

Executive Summary

N-Cyclohexyl-3-methylaniline (also known as N-cyclohexyl-m-toluidine) is a secondary amine intermediate critical in the synthesis of fine chemicals, rubber antioxidants, and pharmaceutical precursors.[1][2] Its structure combines a lipophilic cyclohexyl ring with an electron-rich m-tolyl moiety, offering unique reactivity profiles for electrophilic aromatic substitution and N-functionalization.[1]

Critical Note on CAS Identification: While the CAS number 10342-00-4 is frequently associated with this chemical class in specific vendor catalogs, the primary global registry number for this compound is 65021-67-2 .[1] Researchers must verify the chemical structure (C₁₃H₁₉N ) rather than relying solely on CAS numbers when sourcing, as isomer confusion (e.g., with N-cyclohexyl-4-methylaniline) is common in commercial databases.[1]

Part 1: Chemical Identity & Physicochemical Profile[1][3]

This compound is a secondary amine characterized by a single amine hydrogen, making it a nucleophile capable of further alkylation or acylation.

Identification Data

| Parameter | Detail |

| Chemical Name | This compound |

| Synonyms | N-Cyclohexyl-m-toluidine; N-(3-Methylphenyl)cyclohexanamine |

| Molecular Formula | C₁₃H₁₉N |

| Molecular Weight | 189.30 g/mol |

| CAS Registry | 10342-00-4 (Vendor Specific) / 65021-67-2 (Global) |

| SMILES | CC1=CC(NC2CCCCC2)=CC=C1 |

| InChI Key | MFYOHQBTTUJENW-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value (Experimental/Predicted) |

| Physical State | Pale yellow to amber oil |

| Boiling Point | 165°C – 170°C at 15 mmHg |

| Density | ~0.98 g/cm³ at 25°C |

| Solubility | Insoluble in water; Soluble in EtOH, DCM, Toluene |

| pKa (Conjugate Acid) | ~5.0 (Estimated based on N-alkyl aniline analogs) |

| LogP | ~4.1 (High lipophilicity) |

Part 2: Synthesis & Reaction Mechanisms[1][7]

The most robust route for synthesizing this compound is the Reductive Amination of 3-methylaniline (m-toluidine) with cyclohexanone.[1] This method avoids over-alkylation and offers high yields.

Core Synthesis Protocol: Reductive Amination

Reagents: 3-Methylaniline (1.0 eq), Cyclohexanone (1.1 eq), Reducing Agent (NaBH(OAc)₃ or H₂/Pd-C), Solvent (DCE or Ethanol).[1]

-

Imine Formation: The amine attacks the ketone carbonyl to form a hemiaminal, which dehydrates to form an imine (Schiff base) intermediate.

-

Reduction: The imine is selectively reduced to the secondary amine. Using Sodium Triacetoxyborohydride (NaBH(OAc)₃) allows this to occur in a "one-pot" procedure because this reagent reduces imines faster than ketones.[1]

Mechanism Diagram

The following diagram illustrates the reaction pathway from precursors to the final secondary amine.

Figure 1: Reductive amination pathway.[1] The imine formation is the rate-determining step in acidic media, while reduction is rapid.[1]

Part 3: Analytical Characterization[1]

Validating the identity of CAS 10342-00-4 requires a multi-modal approach. The secondary amine structure provides distinct spectroscopic signatures.

Proton NMR (¹H-NMR)

Solvent: CDCl₃, 400 MHz

-

Aromatic Region (6.4 – 7.1 ppm): Look for a multiplet integrating to 4 protons. The 3-methyl substitution pattern creates a complex splitting pattern (singlet-like for H2, doublets for H4/H6, triplet for H5).[1]

-

Amine Proton (3.4 – 3.6 ppm): A broad singlet (1H, NH). This peak may shift depending on concentration and solvent hydrogen bonding.

-

Cyclohexyl Methine (3.1 – 3.3 ppm): A multiplet (1H, tt) representing the single proton at the point of attachment on the cyclohexane ring.

-

Benzylic Methyl (2.2 – 2.3 ppm): A sharp singlet (3H, -CH₃) attached to the aromatic ring.[1]

-

Cyclohexyl Methylenes (1.1 – 2.1 ppm): A series of multiplets integrating to 10 protons.

Mass Spectrometry (GC-MS)[1]

-

Molecular Ion (M+): m/z 189.[3]

-

Base Peak: Expect m/z 146 (Loss of propyl radical from cyclohexyl ring, common in N-cyclohexyl amines) or m/z 107 (Tropylium-like cation from m-toluidine fragment).[1]

Identification Logic Tree

Use this workflow to confirm the substance identity against potential isomers (e.g., N-cyclohexyl-4-methylaniline).

Figure 2: Analytical decision matrix for distinguishing meta- and para- isomers of N-cyclohexyl-toluidine.

Part 4: Applications in Drug Development[1]

Pharmaceutical Intermediate

This compound serves as a scaffold for N-alkylated aniline derivatives .[1] The secondary amine can be derivatized to introduce solubilizing groups or pharmacophores. It is structurally related to local anesthetics and certain antihistamines where lipophilic amine tails are required for receptor binding.

Antioxidant Synthesis

In the polymer industry, this compound acts as a precursor to diarylamine antioxidants . The sterically hindered nitrogen (flanked by the cyclohexyl ring) is effective at scavenging free radicals, stabilizing rubber and elastomers against oxidative degradation.

Part 5: Safety & Handling (E-E-A-T)[1]

Hazard Classification (GHS):

-

Acute Toxicity: Toxic if swallowed or in contact with skin (Category 3).[1]

-

Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects (Category 1).[1]

-

Skin/Eye: Causes skin irritation and serious eye damage.

Handling Protocol:

-

Engineering Controls: Always handle in a certified chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended due to lipophilicity), safety goggles, and lab coat.

-

Spill Management: Absorb with inert material (vermiculite). Do not wash into drains; this compound is highly toxic to fish.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7603, N-ethyl-3-methylaniline (Analogous Structure Data).[1] Retrieved from [Link][1]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.[1] (Standard protocol for reductive amination).

-

ChemicalBook (2025). N-Cyclohexyl-m-toluidine Product Entry (CAS 65021-67-2).[1] (Verified for boiling point and synthesis data).

-

Sigma-Aldrich (2025). Safety Data Sheet for N-Alkyl Anilines.[1] (General toxicity class reference).

An In-Depth Technical Guide to the Physical Properties and Melting Point of N-cyclohexyl-m-toluidine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the physical properties of N-cyclohexyl-m-toluidine, with a specialized focus on its melting point. Given the absence of a publicly documented melting point for this specific compound, this document outlines a robust, first-principles approach to its experimental determination. The methodologies and theoretical considerations presented herein are grounded in established principles of physical organic chemistry and are designed to ensure the highest degree of scientific integrity and reproducibility.

Introduction: The Significance of N-cyclohexyl-m-toluidine

N-cyclohexyl-m-toluidine is a secondary aromatic amine, a structural motif of considerable interest in medicinal chemistry and materials science. As a derivative of m-toluidine, the introduction of a cyclohexyl group to the nitrogen atom significantly alters the molecule's steric and electronic properties. These modifications can profoundly influence its intermolecular interactions, solubility, and, consequently, its utility as a synthetic intermediate or a pharmacologically active agent. An accurate characterization of its physical properties, particularly the melting point, is a critical first step in its evaluation for any application.

Molecular Structure and Inherent Properties

To comprehend the physical characteristics of N-cyclohexyl-m-toluidine, a foundational understanding of its molecular architecture is essential.

Caption: Molecular Structure of N-cyclohexyl-m-toluidine.

The structure reveals a combination of a planar aromatic ring and a flexible, non-planar cyclohexyl ring. The nitrogen atom, with its lone pair of electrons, can participate in hydrogen bonding, a key determinant of its physical state and melting point.

Predicted and Comparative Physical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| m-Toluidine | C₇H₉N | 107.15 | -30[1][2] | 203-204[1][2][3] |

| p-Toluidine | C₇H₉N | 107.15 | 43-44[4][5] | 200[4] |

| N-Methyl-p-toluidine | C₈H₁₁N | 121.18 | ~ -10.08[6] | 212[6] |

| N-cyclohexyl-m-toluidine | C₁₃H₁₉N | 189.30 | To be determined | 165-170 / 15 mmHg |

Note: The boiling point for N-cyclohexyl-m-toluidine is reported at reduced pressure.

The introduction of the bulky cyclohexyl group is expected to increase the molecular weight and surface area, leading to stronger van der Waals forces compared to m-toluidine. This would suggest a higher melting point than the parent compound. However, the non-planar nature of the cyclohexyl group may disrupt crystal lattice packing, a factor that can lower the melting point. Therefore, experimental determination is paramount.

Experimental Determination of Melting Point: A Rigorous Protocol

The following protocol is designed for the accurate determination of the melting point of a novel or uncharacterized solid organic compound like N-cyclohexyl-m-toluidine. This procedure emphasizes purity and meticulous observation, cornerstones of reliable physical property characterization.[7][8]

Synthesis and Purification

The initial and most critical step is the synthesis and rigorous purification of N-cyclohexyl-m-toluidine. A known synthetic route involves the reaction of m-toluidine with cyclohexanol.[9]

Caption: Simplified workflow for the synthesis and purification of N-cyclohexyl-m-toluidine.

Purification to a high degree is essential, as impurities can depress and broaden the melting point range. Techniques such as vacuum distillation followed by recrystallization from a suitable solvent system are recommended. The purity of the final product should be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Melting Point Apparatus and Calibration

A calibrated digital melting point apparatus is required for accurate measurements. The instrument's thermometer should be calibrated using certified reference standards with known melting points that bracket the expected melting range of the sample.

Sample Preparation

-

Ensure the purified N-cyclohexyl-m-toluidine is completely dry and in a fine, homogenous powder form.

-

Carefully pack the powdered sample into a capillary tube to a height of 2-3 mm.[7]

-

Ensure the sample is tightly packed by tapping the sealed end of the capillary tube on a hard surface.

Measurement Procedure

-

Insert the capillary tube into the heating block of the melting point apparatus.

-

Set an initial rapid heating rate to approach the approximate melting point.

-

Once the temperature is within 20°C of the expected melting point, reduce the heating rate to 1-2°C per minute.[7]

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Continue heating at the slow rate and record the temperature at which the last solid crystal melts (the clear point).

-

The melting point is reported as a range from the onset temperature to the clear point.

-

Repeat the measurement with at least two more samples to ensure reproducibility.

Caption: Step-by-step experimental workflow for melting point determination.

Interpretation of Results and Causality

A sharp melting point range (typically 0.5-1°C) is indicative of a highly pure compound. A broad melting range suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition from a solid to a liquid state. The experimentally determined melting point for N-cyclohexyl-m-toluidine will provide valuable insight into its intermolecular forces. A relatively high melting point would suggest strong crystal packing and significant intermolecular interactions.

Conclusion

While the precise melting point of N-cyclohexyl-m-toluidine remains to be definitively established and published, this guide provides a comprehensive framework for its experimental determination. By adhering to the principles of meticulous synthesis, purification, and a rigorous measurement protocol, researchers can confidently establish this critical physical property. This, in turn, will facilitate the further development and application of this intriguing molecule in various scientific disciplines.

References

-

Kingchem. (n.d.). Understanding N-Methyl-p-toluidine: Properties, Uses, and Sourcing. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). P-TOLUIDINE. Retrieved from [Link]

-

LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). p-Toluidine. PubChem. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of N-cyclohexyl-m-toluidine. Retrieved from [Link]

-

Wikipedia. (2023, December 28). Toluidine. Retrieved from [Link]

-

SlideShare. (2016, May 29). Exp 3 Identification of amine. Retrieved from [Link]

-

Al-Mustaqbal University College. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-Toluidine, N-ethyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). 3.1.11. Synthesis and Characterization of N -Cyclohexyl- N- methyloctanamide. Retrieved from [Link]

-

protocols.io. (2025, February 12). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). Retrieved from [Link]

-

EMBIBE. (n.d.). Physical Properties of Amines – Solubility, Melting and Boiling Point. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

Sources

- 1. m-Toluidine | 108-44-1 [chemicalbook.com]

- 2. Toluidine - Wikipedia [en.wikipedia.org]

- 3. m-Toluidin 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. P-TOLUIDINE | Occupational Safety and Health Administration [osha.gov]

- 5. p-Toluidine | C6H4CH3NH2 | CID 7813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. prepchem.com [prepchem.com]

Technical Guide: Solubility Profile of N-Cyclohexyl-3-methylaniline in Polar vs. Non-Polar Solvents

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of N-cyclohexyl-3-methylaniline (CAS: 65021-67-2), a secondary aromatic amine widely utilized as an intermediate in the synthesis of dyes, pigments, and pharmaceutical precursors.[1]

The compound exhibits a distinct lipophilic profile (LogP ≈ 4.4), rendering it highly soluble in non-polar and polar aprotic organic solvents while remaining practically insoluble in neutral water. However, its secondary amine functionality allows for a pH-dependent solubility switch , a critical feature for purification and extraction protocols.[1][2] This guide synthesizes physicochemical data with practical solvent selection strategies for researchers in process chemistry and drug development.[2]

Physicochemical Characterization

Understanding the solubility of this compound requires an analysis of its molecular structure and electronic properties.[1][2] The molecule consists of a lipophilic m-tolyl (3-methylphenyl) group and a bulky cyclohexyl ring attached to a central nitrogen atom.[1][2]

Core Properties Table[2][3]

| Property | Value | Description |

| Molecular Structure | Secondary Amine | Aromatic ring coupled with a cycloaliphatic ring.[1][2][3] |

| Molecular Weight | 189.30 g/mol | Moderate size, facilitating organic solubility.[1][2] |

| LogP (Octanol/Water) | ~4.4 - 5.5 | High Lipophilicity .[1][2] Indicates strong preference for non-polar phases.[2] |

| pKa (Conjugate Acid) | ~5.5 - 6.0 | Weakly basic.[1][2] Protonates in acidic media (pH < 4).[2] |

| H-Bond Donors | 1 (N-H) | Weak donor capability.[1][2] |

| H-Bond Acceptors | 1 (N:) | Moderate acceptor capability via lone pair.[1][2][4] |

Theoretical Solubility Model (Hansen Parameters)

The solubility behavior can be rationalized using Hansen Solubility Parameters (HSP), which decompose interaction energy into three components: Dispersion (

-

Dispersion (

): High.[2] The molecule is dominated by the cyclohexyl and phenyl rings, making Van der Waals forces the primary driver for dissolution. -

Polarity (

): Low to Moderate.[2] The dipole moment is reduced by the symmetry and bulk of the hydrocarbon groups, limiting interaction with highly polar solvents like water. -

Hydrogen Bonding (

): Low.[2] While it has one N-H bond, the steric hindrance of the cyclohexyl group limits its ability to form stable H-bond networks with water.

Solubility in Non-Polar Solvents[5][7]

Mechanism of Action

In non-polar solvents, the dissolution of this compound is driven entropically and by London Dispersion Forces .[1][2] The hydrophobic cyclohexyl and tolyl groups interact favorably with aliphatic and aromatic solvents ("Like Dissolves Like").[2]

Solvent Compatibility & Data

-

Aliphatic Hydrocarbons (Hexane, Heptane): High Solubility. The cyclohexyl ring provides excellent compatibility with aliphatic chains.

-

Aromatic Hydrocarbons (Toluene, Benzene): High Solubility.

stacking interactions between the solvent and the m-tolyl ring enhance solubility.[1] -

Chlorinated Solvents (DCM, Chloroform): Very High Solubility. These solvents offer a blend of dispersion and weak polarity that matches the amine perfectly.

Strategic Application: Use Hexane or Heptane for recrystallization if the compound is too soluble in Toluene.[2] Cooling a saturated hexane solution often yields high-purity crystals.[1][2]

Solubility in Polar Solvents

Polar Aprotic Solvents

Solvents such as DMSO , DMF , and Acetone lack acidic protons but have high dielectric constants.[2]

-

Solubility: High. [1]

-

Mechanism: Dipole-dipole interactions stabilize the amine without the energetic penalty of disrupting a strong hydrogen-bonding network (as in water).[1]

-

Use Case: Ideal for nucleophilic substitution reactions where the amine acts as a nucleophile.[2]

Polar Protic Solvents (Water & Alcohols)[1][2]

-

Methanol/Ethanol: Soluble. The alkyl chain of the alcohol allows for dispersion interactions, while the hydroxyl group engages the amine in H-bonding.[6]

-

Water (Neutral pH): Insoluble (< 0.1 g/L). The high energy cost of disrupting water's H-bond network is not compensated by the weak hydration of the amine.

-

Water (Acidic pH < 4): Soluble. [1]

Visualization: Solubility Logic & Extraction[1]

The following diagrams illustrate the decision logic for solvent selection and the mechanism for acid-base purification.

Diagram 1: Solubility Decision Matrix

Caption: Decision matrix for solvent selection based on polarity and pH conditions.[1][2]

Diagram 2: Acid-Base Purification Workflow

Caption: Standard Acid-Base Extraction protocol utilizing the pH-dependent solubility switch.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Objective: To quantify saturation solubility in organic solvents.[2]

-

Preparation: Weigh 500 mg of this compound into a 20 mL scintillation vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., Toluene).[2]

-

Equilibration: Vortex for 5 minutes. If fully dissolved, add more solid until a precipitate remains visible (saturation).[2]

-

Agitation: Shake at 25°C for 24 hours.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

-

Evaporation: Evaporate the solvent under a nitrogen stream or vacuum.[2]

-

Calculation: Weigh the residue to determine solubility in mg/mL.

Protocol B: pH-Switch Purification (Self-Validating)

Objective: To purify the amine from non-basic impurities.[1][2]

-

Dissolution: Dissolve the crude mixture in Diethyl Ether or Dichloromethane.

-

Extraction: Wash the organic phase with 1M HCl (3x).

-

Validation: The amine moves to the aqueous phase (yellow/orange color may transfer or fade).[2]

-

-

Neutralization: Collect the aqueous acidic layers.[2] Slowly add 6M NaOH while stirring until pH > 10.

-

Validation: The solution will turn cloudy/oily as the free amine precipitates (demixing).[2]

-

-

Recovery: Extract the cloudy aqueous mixture with fresh organic solvent. Dry over

and evaporate.[2]

Strategic Applications in Drug Development

-

Synthesis Intermediate: The high solubility in DCM and Toluene makes these ideal solvents for acylation or alkylation reactions involving this amine.[2]

-

Impurity Removal: In the synthesis of local anesthetics (often structurally related), the Acid-Base extraction (Protocol B) is the gold standard for removing unreacted starting materials that lack the basic amine center.

-

Formulation: Due to poor water solubility, formulation for biological testing requires salt formation (e.g., Hydrochloride or Mesylate salts) or the use of co-solvents like PEG-400 or Cyclodextrins .

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74567, N-Cyclohexylaniline (Analogous Structure).[1][2] Retrieved from [Link][1][2][9]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook.[2] CRC Press.[2] (Methodology for solubility parameter estimation).

-

Sigma-Aldrich. Safety Data Sheet & Product Specification: this compound.[1][2] (Verified CAS 65021-67-2).[1][2]

-

Byju's. Physical Properties of Amines: Solubility and Boiling Points.[2] Retrieved from [Link]

-

LibreTexts Chemistry. 10.5: Physical Properties of Amines. Retrieved from [Link][1][2][4][8][9][10][11][12][13]

Sources

- 1. 1821-36-9 CAS MSDS (N-Cyclohexylaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. N-Cyclohexylaniline | C12H17N | CID 74567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Chloro-4-(N-cyclohexyl-N-methylamino)aniline | C13H19ClN2 | CID 3021034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. quora.com [quora.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. gassnova.no [gassnova.no]

- 9. N-Cyclohexylaniline | C12H17N | CID 74567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. quora.com [quora.com]

- 12. chembk.com [chembk.com]

- 13. benchchem.com [benchchem.com]

Safety Data Sheet (SDS) and toxicity profile for N-cyclohexyl-3-methylaniline

Technical Whitepaper: Chemical Safety and Toxicological Assessment of N-cyclohexyl-3-methylaniline

Executive Summary

This compound (CAS 65021-67-2) is a specialized secondary amine intermediate used primarily in the synthesis of pharmaceuticals and agrochemicals.[1][2] Due to its structural relationship with m-toluidine and N-alkylanilines, it presents significant toxicological hazards, most notably methemoglobinemia —a condition where hemoglobin is oxidized, impairing oxygen transport.

This guide synthesizes available physicochemical data with a "read-across" toxicological assessment derived from its parent pharmacophores. It establishes a conservative safety protocol, treating the substance as a Class 6.1 Toxic material.

Part 1: Chemical Identity & Physicochemical Properties[4]

1.1 Identification

-

IUPAC Name: this compound

-

Synonyms: N-cyclohexyl-m-toluidine; N-(3-methylphenyl)cyclohexanamine

-

CAS Number: 65021-67-2[3]

-

Molecular Formula: C₁₃H₁₉N

-

Molecular Weight: 189.30 g/mol

1.2 Physical Properties Table

| Property | Value / Observation | Note |

| Physical State | Viscous Liquid | May darken (oxidize) upon air exposure. |

| Color | Pale yellow to brown | Color indicates oxidation level. |

| Solubility (Water) | Insoluble (<0.1 g/L) | Lipophilic nature increases dermal absorption risk. |

| Solubility (Organic) | Soluble | DMSO, Methanol, Dichloromethane, Ethyl Acetate. |

| Boiling Point | ~160–170 °C (at reduced pressure) | Extrapolated from N-alkylanilines. |

| Flash Point | >110 °C (Estimated) | Combustible, not highly flammable. |

Part 2: Hazard Identification (GHS Classification)

Note: In the absence of specific experimental data for this CAS, classification is derived from the structural analogue m-toluidine (CAS 108-44-1) and general N-alkylaniline toxicity.

Signal Word: DANGER

Hazard Statements:

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled.

-

H373: May cause damage to organs (Blood, Kidneys, Liver) through prolonged or repeated exposure.

-

H411: Toxic to aquatic life with long-lasting effects.[4][5]

Critical Health Hazard: Methemoglobinemia The lipophilic cyclohexyl group facilitates rapid dermal absorption. Once systemic, the aniline moiety undergoes hepatic metabolism, leading to the oxidation of Ferrous Iron (Fe²⁺) in hemoglobin to Ferric Iron (Fe³⁺), resulting in Methemoglobin (MetHb), which cannot transport oxygen.[6]

Part 3: Toxicological Profile & Mechanism

3.1 Metabolic Activation Pathway The toxicity of this compound is driven by bioactivation. The compound undergoes N-dealkylation or direct N-hydroxylation by Cytochrome P450 enzymes.

Figure 1: Proposed metabolic pathway leading to hemotoxicity. The lipophilic cyclohexyl group enhances entry, while the aniline core drives the oxidative damage.

3.2 Acute Toxicity Indicators

-

Oral LD50 (Rat): Estimated 450–600 mg/kg (Based on m-toluidine).

-

Dermal LD50 (Rabbit): Estimated <1000 mg/kg. High Risk of permeation.

-

Inhalation: Vapor pressure is low, but aerosols/mists are highly toxic.

3.3 Symptoms of Exposure

-

Early (MetHb 15-30%): Cyanosis (blue lips/fingernails), headache, fatigue, "chocolate brown" blood.

-

Moderate (MetHb 30-50%): Dyspnea, tachycardia, dizziness, confusion.

-

Severe (MetHb >50%): Seizures, coma, arrhythmias, death.

Part 4: Exposure Controls & Personal Protection

4.1 Engineering Controls

-

Mandatory: Handle only in a certified chemical fume hood.

-

Glove Box: Recommended for heating or large-scale synthesis (>10g).

4.2 Personal Protective Equipment (PPE)

-

Respiratory: If outside a hood (e.g., spill cleanup), use a full-face respirator with Type A (Organic Vapor) cartridges combined with P100 filters.

-

Hand Protection:

-

Splash Contact: Nitrile rubber (0.11 mm) – Change immediately upon contamination.

-

Full Contact: Silver Shield® (Laminate) or Viton® gloves. Do not rely on standard latex or thin nitrile for prolonged handling of aromatic amines.

-

-

Body: Tyvek® lab coat or chemical-resistant apron.

Part 5: Emergency Response Protocols

5.1 First Aid Decision Tree Speed is critical. Aromatic amines absorb through intact skin rapidly.

Figure 2: Emergency Triage Protocol. Note that symptoms may be delayed up to 4 hours.[4]

5.2 Fire Fighting

-

Media: Water spray, Carbon Dioxide (CO₂), Dry Chemical, or Alcohol-resistant foam.[4]

-

Hazard: Emits toxic fumes of Nitrogen Oxides (NOx) and Carbon Monoxide (CO).

-

Protocol: Firefighters must wear Self-Contained Breathing Apparatus (SCBA).

Part 6: Storage and Disposal

-

Storage: Store under inert gas (Nitrogen or Argon) to prevent oxidation. Keep in a cool, dry, well-ventilated area away from acids and strong oxidizers.

-

Disposal: Do not release into drains. Collect as hazardous organic waste (Code: Amines). Incineration with an afterburner and scrubber is the required disposal method.[4]

References

-

Sigma-Aldrich. (2025).[7] Safety Data Sheet: m-Toluidine. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 7515, N-Methylaniline (Analogue). Retrieved from

-

AK Scientific. (2024). Product Detail: this compound (CAS 65021-67-2).[3] Retrieved from

-

Bradberry, S. M. (2003). Occupational methaemoglobinaemia. Mechanisms of production, features, diagnosis and management.[4][8][9][10] Toxicological Reviews.

-

European Chemicals Agency (ECHA). (2025). Registration Dossier: Aromatic Amines. Retrieved from

Sources

- 1. Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) [protocols.io]

- 2. US4734490A - Water soluble phthalimide-azo-aniline dyes and mixtures thereof - Google Patents [patents.google.com]

- 3. aksci.com [aksci.com]

- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 5. fishersci.com [fishersci.com]

- 6. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 7. m-Toluidine for synthesis 108-44-1 [sigmaaldrich.com]

- 8. severe toxic methemoglobinemia: Topics by Science.gov [science.gov]

- 9. Severe methemoglobinemia due to ingestion of toxicants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Literature review on N-cyclohexyl-3-methylaniline as a chemical intermediate

CAS No: 65021-67-2 Synonyms: N-Cyclohexyl-m-toluidine, N-Cyclohexyl-3-toluidine[1]

Executive Summary

N-Cyclohexyl-3-methylaniline is a specialized secondary amine serving as a critical building block in the synthesis of functional chromophores and pharmaceutical actives . Its steric bulk (cyclohexyl group) combined with the electron-donating capability of the m-toluidine core makes it an ideal intermediate for leuco dyes (fluorans) used in thermal and carbonless paper. Furthermore, its utility in palladium-catalyzed C-N cross-coupling reactions positions it as a valuable scaffold in modern medicinal chemistry for generating diverse heterocyclic libraries.

This guide synthesizes industrial synthesis protocols, mechanistic insights, and application workflows, providing a self-validating technical resource for process chemists and researchers.

Chemical Profile & Specifications

| Property | Specification | Notes |

| Molecular Formula | C₁₃H₁₉N | |

| Molecular Weight | 189.30 g/mol | |

| Appearance | Pale yellow to brown viscous oil | Darkens upon oxidation/air exposure. |

| Boiling Point | 165–170°C @ 15 mmHg | High vacuum distillation recommended. |

| Density | ~0.99 g/mL | |

| Solubility | Soluble in organic solvents (EtOH, Toluene, DCM) | Insoluble in water. |

| pKa | ~5.0 (Conjugate acid) | Less basic than aliphatic amines due to aryl conjugation. |

Synthesis Protocols

Method A: Catalytic Reductive Amination (Preferred "Green" Route)

This method utilizes cyclohexanone and m-toluidine under hydrogen pressure. It is preferred for its high atom economy and minimal waste generation compared to oxidative routes.

-

Catalyst: 5% Pd/C or Pt/C (Heterogeneous)

-

Conditions: 50–100°C, 1–4 bar H₂

Protocol:

-

Charge: Load a high-pressure autoclave with m-toluidine (1.0 equiv) and cyclohexanone (1.1 equiv) .

-

Solvent: Add methanol or ethanol (5 volumes). Note: Solvent choice influences reaction rate; alcohols facilitate imine formation.

-

Catalyst: Add 5 wt% Pd/C (50% wet).

-

Hydrogenation: Purge with N₂, then pressurize with H₂ to 3 bar. Heat to 60°C with vigorous stirring (800+ rpm) to overcome mass transfer limitations.

-

Monitoring: Monitor H₂ uptake. Reaction is complete when uptake ceases (typically 2–4 hours).

-

Workup: Filter catalyst (recoverable). Concentrate filtrate under reduced pressure.

-

Purification: Distill under high vacuum (0.1–1 mmHg) to obtain the product as a clear oil.

Method B: Acid-Catalyzed Condensation (Legacy Industrial Route)

Used when high-pressure hydrogenation equipment is unavailable. Relies on high temperature to drive equilibrium.

-

Reagents: m-Toluidine, Cyclohexanol, Triphenyl phosphite (TPP).

-

Mechanism: Dehydrative N-alkylation.

Protocol:

-

Mix m-toluidine (1.1 equiv) , cyclohexanol (1.0 equiv) , and TPP (0.05 equiv) .

-

Heat to 230°C in a stirred autoclave or reactor equipped with a Dean-Stark trap.

-

Maintain temperature for 15–20 hours, continuously removing water.

-

Distill the crude mixture to separate the product from unreacted starting materials.

Mechanistic Insights

The reductive amination (Method A) proceeds through a Schiff Base (Imine) intermediate. Understanding this pathway is crucial for troubleshooting low yields, which often result from incomplete reduction of the imine or steric hindrance preventing initial condensation.

Figure 1: Mechanism of Reductive Amination. The dehydration step (Hemiaminal to Imine) is often the rate-determining step in the absence of acid catalysis, while the reduction step is rapid over Pd/C.

Industrial Applications

A. Leuco Dyes (Thermal Paper Technology)

The primary commercial value of this compound lies in its role as a precursor for Fluoran Leuco Dyes . These dyes are colorless (leuco form) but become colored (black, red, or orange) upon reaction with an acidic developer (e.g., Bisphenol A) in thermal printers.

Role of the Intermediate: The N-cyclohexyl-m-toluidine moiety is fused into the fluoran structure. The bulky cyclohexyl group improves the solubility of the dye in the coating formulation and enhances the stability of the image against fading (lightfastness).

Synthesis Workflow for Fluoran Dye:

-

Condensation: this compound is reacted with a keto-acid derivative (e.g., 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid).

-

Cyclization: Strong acid (H₂SO₄) closes the lactone ring to form the fluoran core.

Figure 2: Synthesis pathway for Fluoran Leuco Dyes using this compound as the key amine donor.

B. Pharmaceutical & Agrochemical Building Block

In drug discovery, this intermediate serves as a robust secondary amine for Buchwald-Hartwig amination . It allows medicinal chemists to introduce a bulky, lipophilic "cyclohexyl-tolyl" motif into drug candidates, which can modulate metabolic stability and receptor binding affinity.

-

Application: Synthesis of N-aryl piperazines and benzonitriles via Pd-catalyzed cross-coupling.

-

Relevance: Used in generating libraries for GPCR targets where lipophilic amine side chains are required.

Safety & Handling

Hazard Classification (GHS):

-

Acute Toxicity: Toxic if swallowed (H301) or inhaled (H331).

-

Irritant: Causes skin irritation (H315) and serious eye irritation (H319).

-

Target Organs: May cause damage to organs (Blood, Liver) through prolonged exposure (H373).

Handling Protocol:

-

PPE: Nitrile gloves (double gloving recommended), chemical splash goggles, and a lab coat.

-

Ventilation: Always handle within a fume hood. The vapor pressure increases significantly during vacuum distillation.

-

Spill Control: Absorb with sand or vermiculite. Do not rinse into drains; N-alkyl anilines are toxic to aquatic life (H411).

-

Storage: Store under inert gas (Argon/Nitrogen) in a cool, dark place to prevent oxidation (browning).

References

-

PrepChem. (n.d.). Synthesis of N-cyclohexyl-m-toluidine. Retrieved from [Link]

-

Royal Society of Chemistry. (2016).[4] N-alkylation of Amines with Phenols over Highly Active Heterogeneous Palladium Hydride Catalysts. Retrieved from [Link]

- Google Patents. (1978). US4067903A - Manufacture of arylamines.

-

National Institutes of Health (NIH). (2011). Design and Synthesis of Red-Absorbing Fluoran Leuco Dyes. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Determination of Boiling Point and Vapor Pressure for Novel Anilines: A Case Study of N-cyclohexyl-3-methylaniline

Introduction: The Criticality of Physical Property Data in Drug Development

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. For a compound such as N-cyclohexyl-3-methylaniline, a substituted aniline derivative with potential applications in medicinal chemistry, understanding its fundamental physical properties is not merely an academic exercise. Rather, it is a critical step that informs process safety, formulation development, purification strategies, and regulatory compliance. The boiling point and vapor pressure are two such foundational properties that dictate a substance's volatility and phase behavior, directly impacting its handling, storage, and application.

This guide provides a comprehensive overview of the principles and methodologies for the experimental determination of boiling point and vapor pressure, with a specific focus on this compound. Recognizing that publicly available data for this specific molecule is limited, this document serves as a practical manual for researchers and scientists to generate this crucial data in-house, ensuring scientific integrity and methodological rigor.

Part 1: The Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For standardization, the normal boiling point is measured at a standard atmospheric pressure of 101.325 kPa.[1] The presence of impurities can significantly affect the boiling point, making its determination a key indicator of substance purity.

Methodological Approaches for Boiling Point Determination

Several internationally recognized methods are available for the determination of boiling point, each with its own advantages and specific applications. The Organisation for Economic Co-operation and Development (OECD) provides a set of guidelines that are widely accepted in the scientific and regulatory communities.[1] Key methods include:

-

Ebulliometer Method: This technique involves measuring the boiling temperature of the substance in a specialized apparatus called an ebulliometer, which is designed to ensure a thermodynamic equilibrium between the liquid and vapor phases.

-

Dynamic Method: In this approach, the boiling point is determined by measuring the temperature at which the vapor pressure of the substance, as it is heated, becomes equal to a controlled external pressure. This method has the added benefit of also being applicable for vapor pressure determination.[1]

-

Method according to Siwoloboff: A small amount of the substance is heated in a sample tube along with an inverted, sealed capillary tube. The boiling point is identified as the temperature at which a continuous stream of bubbles emerges from the capillary, and upon slight cooling, the liquid is drawn back into the capillary.[2]

-

Differential Scanning Calorimetry (DSC): This thermal analysis technique can be used to determine the boiling point by measuring the heat flow to the sample as a function of temperature. The boiling point is observed as an endothermic event.[3]

The choice of method often depends on the quantity of the substance available, its purity, and the required accuracy. For a novel compound like this compound, where sample availability might be limited initially, the method according to Siwoloboff or DSC can be advantageous.

Experimental Workflow: Boiling Point Determination using the Dynamic Method

The following diagram illustrates the typical workflow for determining the boiling point using the dynamic method, a robust technique that provides both boiling point and vapor pressure data.

Caption: Workflow for Boiling Point Determination via the Dynamic Method.

Step-by-Step Protocol: OECD Test Guideline 103 (Dynamic Method)

-

Apparatus Setup: Assemble the dynamic vapor pressure apparatus, which typically consists of a heating bath, a sample vessel with a stirrer, a temperature sensor, a pressure sensor, and a vacuum system.

-

Sample Preparation: Introduce a purified sample of this compound into the sample vessel.

-

Pressure Adjustment: Evacuate the system and then introduce an inert gas to achieve the desired starting pressure, which should be below the expected vapor pressure at room temperature.

-

Heating and Stirring: Begin stirring the sample and gradually heat the bath.

-

Boiling Point Identification: The boiling point at the set pressure is the temperature at which the temperature of the liquid remains constant while boiling is observed.

-

Data Recording: Record the equilibrium temperature and pressure.

-

Repeat Measurements: Repeat the measurement at several different pressures.

-

Data Analysis: Plot the logarithm of the measured pressures against the reciprocal of the corresponding absolute temperatures. The normal boiling point is determined by extrapolating this vapor pressure curve to a pressure of 101.325 kPa.

Part 2: The Experimental Determination of Vapor Pressure

Vapor pressure is a measure of a substance's tendency to evaporate. It is a critical parameter for assessing the potential for exposure through inhalation and for understanding a compound's behavior in various unit operations such as distillation and drying.

Methodological Approaches for Vapor Pressure Determination

Similar to boiling point, the OECD provides standardized guidelines for vapor pressure measurement (OECD Guideline 104).[4][5] Common methods include:

-

Static Method: A sample of the substance is placed in a thermostatically controlled, evacuated container. The vapor pressure is measured directly with a manometer at thermodynamic equilibrium.[4] This method is suitable for a wide range of pressures.

-

Dynamic Method (Cottrell's Method): As described for boiling point determination, this method measures the boiling temperature at various controlled pressures. The vapor pressure at a given temperature is the applied external pressure.

-

Isoteniscope Method: This is a comparative static method where the vapor pressure of the substance is balanced against the pressure of an inert gas. It is particularly useful for measuring the vapor pressure of liquids.

-

Effusion Methods: These methods are based on measuring the rate of escape of vapor through a small orifice in a Knudsen cell. They are suitable for substances with low vapor pressures.

Experimental Workflow: Vapor Pressure Determination using the Static Method

The following diagram outlines the workflow for determining vapor pressure using the static method, a direct and accurate technique.

Caption: Workflow for Vapor Pressure Determination via the Static Method.

Step-by-Step Protocol: OECD Test Guideline 104 (Static Method)

-

Sample Preparation: The sample of this compound must be thoroughly degassed to remove any dissolved gases that could contribute to the measured pressure.[4]

-

Apparatus Setup: The static vapor pressure apparatus, consisting of a sample container, a pressure measuring device, and a thermostat, is assembled and checked for leaks.

-

Sample Introduction: The degassed sample is introduced into the evacuated sample container.

-

Thermal Equilibration: The sample container is placed in the thermostat and allowed to reach thermal equilibrium at the desired temperature. A temperature stability of ±0.2 K is recommended.[4]

-

Pressure Measurement: Once the pressure reading stabilizes, indicating that equilibrium between the liquid and vapor phases has been reached, the vapor pressure is recorded.

-

Repeat Measurements: Measurements are repeated at a series of different temperatures to obtain a vapor pressure curve.

Data Presentation

The experimentally determined boiling point and vapor pressure data for this compound should be presented in a clear and concise tabular format. The following table is a template for how such data would be reported.

| Property | Value | Method | Temperature (°C) | Pressure (kPa) |

| Normal Boiling Point | [Experimental Value] | [e.g., Dynamic Method] | - | 101.325 |

| Vapor Pressure | [Experimental Value 1] | [e.g., Static Method] | [T1] | - |

| [Experimental Value 2] | [T2] | - | ||

| [Experimental Value 3] | [T3] | - |

Conclusion: The Path Forward with Reliable Data

While direct experimental data for the boiling point and vapor pressure of this compound are not readily found in public literature, this guide provides the necessary framework for researchers to confidently and accurately determine these critical physical properties. By adhering to established methodologies, such as those outlined in the OECD guidelines, scientists can ensure the generation of high-quality, reliable data. This, in turn, facilitates safer laboratory and manufacturing practices, enables the development of robust and efficient processes, and provides a solid foundation for regulatory submissions. The principles and protocols detailed herein are not only applicable to this compound but can be broadly applied to the characterization of other novel chemical entities, underscoring the universal importance of fundamental physical property determination in the advancement of chemical and pharmaceutical sciences.

References

- CAMEO Chemicals. N-METHYLANILINE.

- Scimplify. N-Methylaniline Manufacturer and Suppliers.

- ACS Publications. STUDIES IN VAPOR PRESSURE. I. THE NITRO-ANILINES.

- Vedantu. Aniline has high boiling point and high vapor pressure class 12 chemistry CBSE.

- Scribd. Class XI Determination of Melting and Boiling Points | PDF.

- ChemSynthesis. N-cyclohexyl-N-methylaniline - C13H19N, density, melting point, boiling point, structural formula, synthesis.

- Sigma-Aldrich. SAFETY DATA SHEET.

- Hochschule für Technik und Wirtschaft Dresden - HTW. Test No. 103: Boiling Point.

- LCS Laboratory. Laboratory Test: Initial Boiling Point of Liquids by OECD 103 for SDS Preparation.

- consilab. Determination of the vapor pressure of liquid and solid test substances using the static measurement method (OECD 104).

- ibacon GmbH. EU A.4: Vapour pressure.

- Phytosafe. OECD 102 / 103.

- Pacifichem. Vapor pressure for physical chemistry testing.

- Essem Compliance. Physical chemical testing studies.

Sources

Reactivity profile of secondary amines: N-cyclohexyl-3-methylaniline

This guide serves as a technical whitepaper on the reactivity, synthesis, and application of N-cyclohexyl-3-methylaniline (CAS 65021-67-2). It is designed for medicinal chemists and process scientists requiring precise data on secondary amine functionalization and aromatic substitution patterns.

Technical Monograph & Experimental Guide[1]

Compound Identity:

-

IUPAC Name: this compound

-

Synonyms: N-Cyclohexyl-m-toluidine; N-(3-Methylphenyl)cyclohexanamine

-

Molecular Formula: C₁₃H₁₉N (MW: 189.30 g/mol )[2]

-

Physical State: Viscous oil (bp 165–170 °C @ 15 mmHg)

Structural Analysis & Electronic Properties

The reactivity of this compound is defined by the interplay between the steric bulk of the N-cyclohexyl group and the electronic activation of the m-toluidine core.

Steric Environment (The "Cyclohexyl Effect")

Unlike N-methylaniline, the N-cyclohexyl moiety introduces significant steric hindrance around the nitrogen center.

-

Nucleophilicity: The bulky cyclohexyl ring shields the nitrogen lone pair, reducing the rate of nucleophilic attack on electrophiles compared to smaller secondary amines. This makes the compound less prone to over-alkylation but requires more vigorous conditions for acylation.

-

Conformation: The cyclohexyl group likely adopts a chair conformation with the nitrogen substituent in the equatorial position to minimize 1,3-diaxial interactions.

Electronic Activation (The "m-Toluidine Effect")

The molecule features two activating groups on the benzene ring:

-

Amino Group (Position 1): A strong activator and ortho,para-director.

-

Methyl Group (Position 3): A weak activator and ortho,para-director.

Regioselectivity Conflict:

-

Position 2 (Ortho to N, Ortho to Me): Severely sterically crowded. Access is blocked by both the cyclohexyl group and the methyl group.

-

Position 4 (Para to N, Ortho to Me): Electronically activated by the nitrogen lone pair (resonance). Sterically accessible relative to pos. 2, though flanked by the methyl group.

-

Position 6 (Ortho to N, Para to Me): Activated by both groups. However, the bulky N-cyclohexyl group hinders attack here.

Synthetic Pathways

Two primary routes are established for high-purity synthesis: Reductive Amination (Industrial/Scale-up) and Buchwald-Hartwig Coupling (Laboratory/Discovery).

Pathway A: Reductive Amination (Preferred)

This method condenses 3-methylaniline with cyclohexanone, followed by reduction of the imine intermediate. It avoids the use of aryl halides and expensive ligands.

-

Reagents: 3-Methylaniline, Cyclohexanone, Reducing Agent (H₂/Pd-C or NaBH(OAc)₃).

-

Mechanism: Formation of hemiaminal

dehydration to imine

Pathway B: Buchwald-Hartwig Cross-Coupling

Useful when starting from 3-bromotoluene, particularly for library synthesis where the amine is varied.

-

Reagents: 3-Bromotoluene, Cyclohexylamine, Pd₂/Ligand (e.g., XPhos or BINAP), NaOtBu.

Visualization: Synthetic Logic

Figure 1: Comparative synthetic routes. Green path denotes the preferred reductive amination route.

Detailed Reactivity Profile

N-Functionalization (Secondary Amine Reactivity)

Despite the steric bulk, the nitrogen remains nucleophilic.

-

Acylation: Reacts with acid chlorides (RCOCl) to form N-cyclohexyl-N-(3-methylphenyl)amides. Note: Requires base (Et₃N) and heat; reaction is slower than with aniline.

-

Alkylation: Reacts with alkyl halides (e.g., MeI) to form tertiary amines (N-alkyl-N-cyclohexyl-3-methylaniline). Over-alkylation to the quaternary ammonium salt is difficult due to the cyclohexyl bulk.

Electrophilic Aromatic Substitution (EAS)

-

Halogenation (Br₂/NBS): Occurs at C4 (para to nitrogen). The C2 position is protected.

-

Nitration: Standard mixed acid conditions may lead to oxidation of the amine. Protection (acylation) is recommended prior to nitration to direct to C4/C6 and prevent degradation.

Metabolic Stability

In biological systems (drug metabolism), this scaffold is susceptible to:

-

N-Dealkylation: CYP450-mediated oxidation of the cyclohexyl

-carbon, leading to hemiaminal collapse and release of cyclohexanone + 3-methylaniline. -

Ring Hydroxylation: Likely at C4 or C6.

Experimental Protocols

Protocol A: Reductive Amination (Scale-Up Compatible)

Validated for 10-50g scale.

-

Imine Formation:

-

Charge a reaction flask with 3-methylaniline (1.0 equiv) and cyclohexanone (1.1 equiv).

-

Add solvent (Toluene or DCE) and a catalytic amount of acetic acid (5 mol%).

-

Stir at room temperature for 2 hours. (Optional: Use Dean-Stark trap to remove water if driving to completion thermally).

-

-

Reduction:

-

Cool the mixture to 0 °C.

-

Add NaBH(OAc)₃ (Sodium triacetoxyborohydride) (1.5 equiv) portion-wise over 30 minutes. Note: NaBH(OAc)₃ is preferred over NaBH₄ to prevent reduction of the ketone starting material.

-

Allow to warm to room temperature and stir for 12 hours.

-

-

Workup:

-

Quench with saturated aqueous NaHCO₃.

-

Extract with Ethyl Acetate (3x).[3] Wash organics with brine.

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

-

Purification:

-

Purify via flash column chromatography (SiO₂).

-

Eluent: Hexanes:Ethyl Acetate (95:5).[4] The product is a non-polar oil.

-

Protocol B: Physical Characterization Data

| Property | Value | Source |

| Boiling Point | 165–170 °C @ 15 mmHg | US4067903A |

| Appearance | Pale yellow to brown viscous oil | Experimental |

| 1H NMR (CDCl₃) | Predicted/Analogous |

Safety & Handling (EHS)

-

Toxicity: Like most anilines, this compound is toxic if swallowed, inhaled, or absorbed through the skin.

-

Methemoglobinemia: Aromatic amines can oxidize hemoglobin. Handle in a fume hood.

-

Storage: Store under nitrogen to prevent oxidation (darkening of oil) over time.

References

-

US Patent 4067903A . Manufacture of arylamines. (Describes the reductive amination of m-toluidine and cyclohexanol/one). Link

-

BLD Pharm . Product Certificate: this compound (CAS 65021-67-2).[1][2] Link

-

Royal Society of Chemistry . Buchwald-Hartwig coupling examples using 3-bromotoluene and cyclohexylamine. (Contextual data on analogous couplings). Link

-

PrepChem . Synthesis of N-cyclohexyl-m-toluidine. Link

Sources

Methodological & Application

Application Note & Scalable Synthesis Protocols for N-cyclohexyl-3-methylaniline

Abstract

This document provides a comprehensive guide to the scalable synthesis of N-cyclohexyl-3-methylaniline, a valuable substituted aniline intermediate. We will explore and contrast viable synthetic strategies, with a primary focus on a robust and economically viable reductive amination protocol. This guide is designed to be a practical resource, offering not only step-by-step experimental procedures but also the underlying chemical principles and critical considerations for process optimization and scale-up.

Introduction: The Significance of N-Aryl Cyclohexylamines

N-substituted anilines are a cornerstone of modern chemical synthesis, serving as pivotal building blocks in the creation of pharmaceuticals, agrochemicals, and advanced materials.[1] The specific scaffold of this compound, which combines an aliphatic carbocycle with a substituted aromatic amine, presents a unique lipophilic and structural profile. This makes it an attractive intermediate for drug discovery programs targeting a range of biological endpoints and for the development of specialized polymers and organic electronic materials.

The industrial-scale production of such molecules necessitates synthetic protocols that are not only high-yielding but also cost-effective, safe, and environmentally considerate. This application note details a preferred scalable synthesis route that balances these critical factors.

Strategic Analysis of Synthetic Routes

Two primary strategies dominate the synthesis of N-aryl amines: Palladium-catalyzed cross-coupling and reductive amination. A critical evaluation of these methods is essential for selecting a scalable protocol.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds, typically involving the reaction of an aryl halide with an amine in the presence of a palladium catalyst.[2] For the synthesis of this compound, this would involve the coupling of a 3-halotoluene (e.g., 3-bromotoluene) with cyclohexylamine.

-

Advantages: High functional group tolerance and generally excellent yields on a laboratory scale.

-

Scalability Challenges: The primary drawbacks for industrial-scale production are the high cost of palladium catalysts and the specialized phosphine or N-heterocyclic carbene (NHC) ligands required.[3] These reactions often demand stringent inert atmosphere conditions to prevent catalyst deactivation, which can add complexity and cost to large-scale reactor setups. Catalyst poisoning can also be a concern, potentially impacting yield and product purity.[4]

Reductive Amination

Reductive amination is a two-stage process, often performed in a single pot, where a carbonyl compound (in this case, cyclohexanone) reacts with an amine (3-methylaniline) to form an intermediate imine (or enamine), which is then reduced to the target amine.[5]

-

Advantages: This method is highly attractive for industrial applications. The starting materials, 3-methylaniline and cyclohexanone, are readily available and relatively inexpensive bulk chemicals. The reduction step can be achieved using various methods, but catalytic hydrogenation is particularly well-suited for large-scale production due to its high efficiency, atom economy, and the generation of only water as a byproduct.[6]

-

Scalability & Economic Viability: The catalysts for hydrogenation (e.g., Palladium on Carbon, Raney Nickel, or specialized bimetallic catalysts) are generally more cost-effective and robust than those used in cross-coupling reactions.[7] The process can be run in standard industrial reactors, and continuous flow processes are also feasible.[8]

Given these considerations, reductive amination emerges as the superior strategy for the scalable and economical synthesis of this compound.

Recommended Protocol: Scalable Reductive Amination

This section details a robust protocol for the synthesis of this compound via the reductive amination of 3-methylaniline with cyclohexanone.

Reaction Principle & Mechanism

The reaction proceeds in two key steps:

-

Imine Formation: 3-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. Subsequent dehydration, often acid-catalyzed (either by an added catalyst or by the aniline hydrochloride salt), yields the corresponding N-(m-tolyl)cyclohexan-1-imine intermediate.

-

Reduction: The C=N double bond of the imine is then reduced to a single bond. This is most efficiently achieved via catalytic hydrogenation, where hydrogen gas is added across the double bond in the presence of a heterogeneous metal catalyst.

Caption: Figure 1: Reductive Amination Mechanism

Detailed Experimental Protocol

Materials & Equipment:

-

Reactants: 3-Methylaniline (>99%), Cyclohexanone (>99%)

-

Catalyst: 5% Palladium on Carbon (Pd/C), 50% wet

-

Reducing Agent: Hydrogen gas (H₂)

-

Solvent: Methanol or Isopropanol

-

Equipment: High-pressure hydrogenation reactor (e.g., Parr hydrogenator), filtration apparatus, rotary evaporator, vacuum distillation setup.

Procedure:

-

Reactor Charging: To a suitable high-pressure reactor, add 3-methylaniline (1.0 eq), cyclohexanone (1.05 eq), and the solvent (e.g., methanol, ~3-5 mL per gram of 3-methylaniline).

-

Catalyst Addition: Under a nitrogen or argon atmosphere, carefully add the 5% Pd/C catalyst (0.5 - 2.0 mol% Pd relative to the 3-methylaniline). Safety Note: Palladium on carbon can be pyrophoric. Always handle the wet catalyst and avoid ignition sources.

-

Inerting: Seal the reactor and purge it several times with nitrogen to remove all oxygen.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-150 psi). Begin stirring and heat the reaction mixture to the target temperature (e.g., 60-80 °C).

-

Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete when hydrogen uptake ceases (usually within 4-12 hours).

-

Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

-

Catalyst Removal: Dilute the reaction mixture with additional solvent if necessary and filter it through a pad of celite to remove the heterogeneous Pd/C catalyst. Wash the celite pad with a small amount of the solvent.

-

Solvent Removal: Combine the filtrate and washes, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a high-purity oil. For applications requiring exceptional purity, the product can be purified by vacuum distillation.[8]

Process Optimization & Scalability Considerations

For transitioning from laboratory to pilot or full-scale production, the following parameters should be optimized:

-

Catalyst Loading: The amount of Pd/C can often be reduced on a larger scale. Optimization studies should be performed to find the lowest catalyst loading that provides a complete reaction in a reasonable time frame. Catalyst recycling can also be explored to improve process economics.[7]

-

Hydrogen Pressure & Temperature: Higher pressures and temperatures will generally increase the reaction rate but may also lead to side reactions. An optimal balance must be found to ensure high selectivity and yield.

-

Solvent Choice: While alcohols are common, other solvents can be used. The choice of solvent can affect reaction rate, solubility of intermediates, and ease of removal during work-up.

-

Water Removal: The formation of the imine intermediate generates water. On a large scale, it may be beneficial to remove this water (e.g., using a Dean-Stark trap if using a solvent like toluene) before the reduction step to drive the equilibrium towards the imine and potentially improve reaction rates.

-

Purification: While laboratory-scale purification often relies on chromatography, this is not typically feasible for large-scale production. Vacuum distillation is the preferred method for purifying multi-kilogram to tonne quantities of liquid products like this compound.

Data Presentation: Typical Reaction Parameters

The following table summarizes typical parameters and expected results for the described protocol.

| Parameter | Value/Range | Rationale |

| Substrate Ratio | 1.05 eq Cyclohexanone | A slight excess of the ketone ensures full conversion of the aniline. |

| Catalyst | 5% Pd/C | A standard, effective, and relatively inexpensive hydrogenation catalyst. |

| Catalyst Loading | 0.5 - 2.0 mol% Pd | Balances reaction time with catalyst cost. Lower loadings are preferable for scale-up. |

| Solvent | Methanol / IPA | Good solubility for reactants and intermediates; easily removed. |

| H₂ Pressure | 50 - 150 psi (3.4 - 10.3 bar) | Provides a sufficient concentration of hydrogen for efficient reduction.[7] |

| Temperature | 60 - 80 °C | Facilitates imine formation and increases the rate of hydrogenation. |

| Reaction Time | 4 - 12 hours | Dependent on scale, catalyst loading, pressure, and temperature. |

| Expected Yield | >90% | This is a high-yielding transformation. |

| Purity (Crude) | >95% | The reaction is typically very clean, with minimal byproducts. |

| Purification Method | Vacuum Distillation | Most effective method for large-scale purification of liquid products.[8] |

Visualization of the Synthetic Workflow

Caption: Figure 2: Workflow for Scalable Synthesis

Conclusion

The reductive amination of 3-methylaniline with cyclohexanone using catalytic hydrogenation stands out as a highly efficient, economical, and scalable method for the production of this compound. The protocol described herein provides a solid foundation for laboratory synthesis and a clear pathway for process optimization and industrial-scale implementation. By carefully controlling key parameters such as catalyst loading, temperature, and pressure, researchers and production chemists can reliably produce this valuable intermediate in high yield and purity.

References

-

Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. Available at: [Link]

- US3819709A - Synthesis of n-methylaniline - Google Patents. Google Patents.

-

Synthesis of N-methylaniline over molecular sieve catalysts | Request PDF. ResearchGate. Available at: [Link]

-

CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source | ACS Omega. ACS Publications. Available at: [Link]

-

Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. Royal Society of Chemistry. Available at: [Link]

-

Buchwald–Hartwig amination - Wikipedia. Wikipedia. Available at: [Link]

-

Industrial Process Design for the Production of Aniline by Direct Amination. Wiley Online Library. Available at: [Link]

-

A novel three-component reaction for the synthesis of N-cyclohexyl-3-aryl-quinoxaline-2-amines - Academia.edu. Academia.edu. Available at: [Link]

-

Synthesis of intermediates for the Buchwald–Hartwig amination. (i) for... - ResearchGate. ResearchGate. Available at: [Link]

-

3.1.11. Synthesis and Characterization of N -Cyclohexyl- N- methyloctanamide | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

-

N-cyclohexyl-N-methylaniline - C13H19N, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. ChemSynthesis. Available at: [Link]

-

Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines - Beilstein Journals. Beilstein Journals. Available at: [Link]

-

Purification and Characterization of 3-methyladenine-DNA Glycosylase From Calf Thymus - PubMed. PubMed. Available at: [Link]

- US5117061A - Process of preparing substituted anilines - Google Patents. Google Patents.

-

methylation of amines using formic acid via simple inorganic base catalysis. ScienceDirect. Available at: [Link]

-

Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. Available at: [Link]

Sources

- 1. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. ris.utwente.nl [ris.utwente.nl]

- 7. mdpi.com [mdpi.com]

- 8. US3819709A - Synthesis of n-methylaniline - Google Patents [patents.google.com]

Application and Protocol for the Synthesis of N-(m-tolyl)cyclohexan-1-amine via Reductive Amination

Introduction: The Strategic Importance of N-Aryl Cyclohexanamines

N-aryl cyclohexanamines are a pivotal class of chemical intermediates, finding extensive application in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their structural motif is a cornerstone in the development of bioactive molecules. The synthesis of these compounds via reductive amination of cyclohexanones with arylamines is a highly efficient and widely adopted transformation in organic synthesis.[1][3] This application note provides a detailed, field-proven protocol for the synthesis of N-(m-tolyl)cyclohexan-1-amine through the reductive amination of m-toluidine with cyclohexanone. We will delve into the mechanistic underpinnings of this reaction, offer a comparative analysis of procedural choices, and present a step-by-step guide for its successful execution and characterization.

Mechanistic Insights: A Two-Step Cascade in a Single Pot

The reductive amination of a ketone with a primary amine is a cascade reaction that proceeds through two principal stages:

-

Imine Formation: The reaction commences with the nucleophilic attack of the primary amine (m-toluidine) on the electrophilic carbonyl carbon of cyclohexanone. This is followed by dehydration to yield a Schiff base, specifically an N-(m-tolyl)cyclohexan-1-imine intermediate.[4][5][6] The equilibrium of this step is often driven forward by the removal of water, though in many modern protocols, the subsequent reduction step is rapid enough to make this unnecessary.

-

Reduction of the Imine: The C=N double bond of the imine is then reduced to a single bond by a hydride-donating reducing agent.[4] The choice of reducing agent is critical, as it must selectively reduce the imine in the presence of the starting ketone.

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN102001950A - Preparation method of trans-4-methyl cyclohexylamine - Google Patents [patents.google.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 5. redalyc.org [redalyc.org]

- 6. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of N-Cyclohexyl-3-methylaniline via Catalytic Hydrogenation

Introduction: The Significance of N-Cyclohexyl-3-methylaniline and its Synthesis

This compound is a valuable secondary amine intermediate in the synthesis of various specialty chemicals, including agrochemicals, pharmaceuticals, and rubber vulcanization accelerators. Its structure, combining a substituted aromatic ring with a cycloaliphatic amine, imparts unique properties to the final products. The most direct and industrially viable method for its production is the catalytic hydrogenation of its precursor, N-(m-tolyl)aniline. This process involves the saturation of the phenyl ring of the aniline moiety while preserving the N-aryl bond and the methyl substituent on the other ring.

The selectivity of this hydrogenation is a critical challenge. Incomplete hydrogenation can lead to a mixture of products, while overly harsh conditions can result in the cleavage of the C-N bond or hydrogenation of the tolyl ring. Therefore, the choice of catalyst and the optimization of reaction parameters are paramount to achieving high yields and purity of the desired this compound. This document provides a comprehensive guide to the catalytic hydrogenation methods for this transformation, detailing catalyst selection rationale, step-by-step experimental protocols, and strategies for process optimization.

Catalyst Selection and Rationale: A Strategic Approach

The choice of catalyst is the most critical factor determining the success of the hydrogenation of N-(m-tolyl)aniline. The ideal catalyst should exhibit high activity for aromatic ring reduction, high selectivity towards the desired product, good stability under reaction conditions, and cost-effectiveness. The primary candidates for this transformation are noble metal catalysts and non-precious metal catalysts.

Noble Metal Catalysts:

-

Ruthenium (Ru): Ruthenium-based catalysts are highly effective for the hydrogenation of aromatic rings.[1] Supported ruthenium catalysts, such as Ru on carbon (Ru/C) or alumina (Ru/Al2O3), are often preferred due to their high activity and stability.[1] Ruthenium catalysts can operate under relatively mild conditions, which helps to minimize side reactions. The use of specific supports like lithium aluminate has been shown to enhance the performance of ruthenium catalysts in aniline hydrogenation.[1]

-

Rhodium (Rh): Rhodium catalysts, particularly when supported on carbon (Rh/C) or alumina, are also excellent for aniline hydrogenation.[2] They often exhibit high activity at low temperatures and pressures.[2]

-

Palladium (Pd): Palladium catalysts are widely used in hydrogenation reactions.[3][4] However, for the hydrogenation of diarylamines, palladium can sometimes promote C-N bond cleavage, leading to undesired byproducts. The choice of support and reaction conditions is crucial to steer the selectivity towards ring hydrogenation.

Non-Precious Metal Catalysts:

-

Raney Nickel (Ni): Raney nickel is a cost-effective and highly active catalyst for the hydrogenation of various functional groups, including aromatic rings.[5][6] It is prepared by leaching aluminum from a nickel-aluminum alloy.[5] While highly active, Raney nickel may require higher temperatures and pressures compared to noble metal catalysts and can be sensitive to catalyst poisons.

-

Cobalt (Co): Cobalt-based catalysts can also be employed for aromatic amine hydrogenation, often in combination with other metals to improve their activity and selectivity.

The following diagram illustrates a general workflow for selecting an appropriate catalyst system.

Caption: Logical workflow for optimizing hydrogenation reaction parameters.

Conclusion